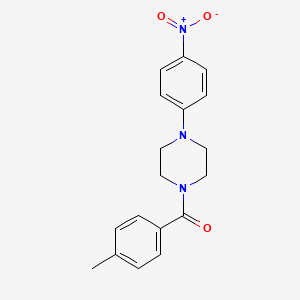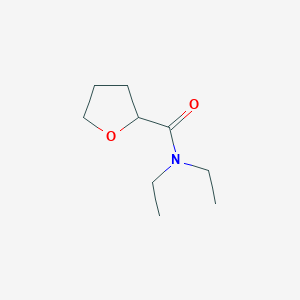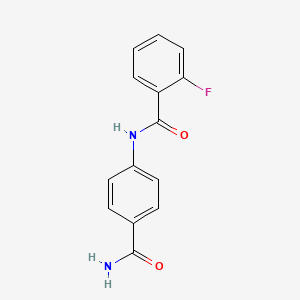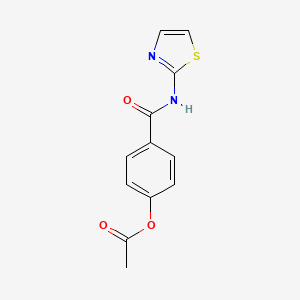![molecular formula C12H8N6O B14938915 15-methyl-8,11,12,14,16,17-hexazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,11,13,15-heptaen-9-one](/img/structure/B14938915.png)
15-methyl-8,11,12,14,16,17-hexazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,11,13,15-heptaen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-methyl-8,11,12,14,16,17-hexazatetracyclo[87002,7013,17]heptadeca-1(10),2,4,6,11,13,15-heptaen-9-one is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-methyl-8,11,12,14,16,17-hexazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,11,13,15-heptaen-9-one involves multiple steps, typically starting with the preparation of intermediate compounds that can be cyclized to form the tetracyclic structure. Common synthetic routes include:
Cyclization Reactions: These reactions involve the formation of the tetracyclic core through intramolecular cyclization of linear precursors.
Condensation Reactions: These reactions are used to introduce the nitrogen atoms into the structure, often involving the use of amines and aldehydes or ketones.
Oxidation and Reduction Reactions: These reactions are employed to adjust the oxidation state of the compound and introduce or remove functional groups as needed.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient cyclization and condensation reactions, as well as the development of catalysts to improve reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
15-methyl-8,11,12,14,16,17-hexazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,11,13,15-heptaen-9-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove double bonds or reduce nitrogen-containing groups.
Substitution: Substitution reactions can introduce new substituents into the structure, potentially altering its chemical properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
15-methyl-8,11,12,14,16,17-hexazatetracyclo[87002,7
Chemistry: As a model compound for studying cyclization and condensation reactions, as well as for developing new synthetic methodologies.
Biology: As a potential ligand for studying protein-ligand interactions, particularly with enzymes that recognize nitrogen-containing heterocycles.
Medicine: As a potential lead compound for developing new pharmaceuticals, particularly those targeting diseases involving nitrogen metabolism or signaling pathways.
Mechanism of Action
The mechanism of action of 15-methyl-8,11,12,14,16,17-hexazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,11,13,15-heptaen-9-one involves its interaction with molecular targets such as enzymes or receptors. The multiple nitrogen atoms and conjugated double bonds allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetracyclic nitrogen-containing heterocycles, such as:
- 8,10,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ylidene benzamide .
- Pyrido[1,2-a]benzimidazoles .
- Isoquinolino[3,4-b]quinoxalines .
Uniqueness
What sets 15-methyl-8,11,12,14,16,17-hexazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,11,13,15-heptaen-9-one apart is its specific arrangement of nitrogen atoms and conjugated double bonds, which confer unique chemical properties and reactivity. This makes it a valuable compound for studying the effects of these structural features on chemical behavior and biological activity.
Properties
Molecular Formula |
C12H8N6O |
|---|---|
Molecular Weight |
252.23 g/mol |
IUPAC Name |
15-methyl-8,11,12,14,16,17-hexazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,11,13,15-heptaen-9-one |
InChI |
InChI=1S/C12H8N6O/c1-6-13-12-16-15-9-10(18(12)17-6)7-4-2-3-5-8(7)14-11(9)19/h2-5H,1H3,(H,14,19) |
InChI Key |
NXEXFAALANCVCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C(=O)NC4=CC=CC=C43)N=NC2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-benzyl-3-(2-hydroxyethyl)-8-methyl-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14938842.png)

![4'-tert-butyl-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one](/img/structure/B14938852.png)


![7-{2-[4-(4-Chlorophenyl)-2,2,4,7-tetramethyl-3,4-dihydro-1(2H)-quinolinyl]-2-oxoethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B14938882.png)

![ethyl 4-{2-oxo-4-[(2-oxo-2H-chromen-6-yl)carbamoyl]pyrrolidin-1-yl}benzoate](/img/structure/B14938891.png)

![N-(diphenylmethyl)-3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamide](/img/structure/B14938898.png)
![3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]propanamide](/img/structure/B14938901.png)
![N-[3-({4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}amino)-3-oxopropyl]benzamide](/img/structure/B14938906.png)
![4-[(4-methoxyphenyl)amino]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14938910.png)

